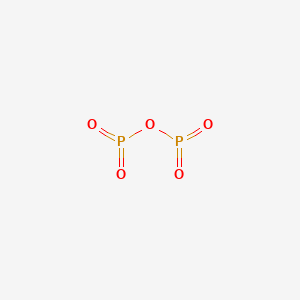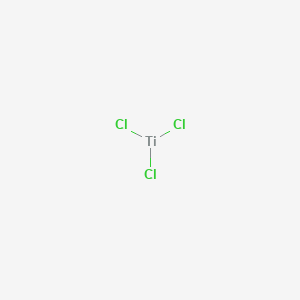
Titanium trichloride
Übersicht
Beschreibung
Titanium Trichloride (TiCl3) is a powerful reducing agent and is acidic . It is used as a catalyst for hydrogen desorption and nitrogen-nitrogen bond cleavage, and as a reagent for photocatalyst synthesis . It is also used as a precursor for the preparation of nanostructures for nanoskeletons .
Synthesis Analysis
Titanium Trichloride can be prepared by reducing aqueous titanium tetrachloride solutions with metallic aluminum . The results demonstrate that aqueous titanium tetrachloride solutions have higher reactivity with metallic aluminum than does pure titanium tetrachloride .Molecular Structure Analysis
Titanium Trichloride has at least four distinct species . All feature titanium in an octahedral coordination sphere .Chemical Reactions Analysis
Titanium Trichloride is a powerful reducing agent. It can reduce nitrate to ammonia and reduces aqueous sulfur dioxide to sulfur . It can cause fires in the presence of oxidizing agents .Physical And Chemical Properties Analysis
Titanium Trichloride appears as deep purple crystals . It has a relative density of 2.64, a melting point of 440 °C (decomposition), and a boiling point of 660 °C . It is soluble in ethanol, acetonitrile, water, and slightly soluble in chloroform .Wissenschaftliche Forschungsanwendungen
Synthesis of Polymer Materials
Titanium Trichloride is used in the production of polymer derivatives of vinyl and olefins. It is used in the preparation of Ziegler–Natta catalysts, which are complexes prepared by reacting transition metals (for example, TiCl4 and TiCl3) with metal alkyls . These catalysts are used in various industries including medicine, automobile manufacture, food, building, and textile .
Organic Synthesis
Apart from its use in polymer synthesis, Titanium Trichloride finds application in other areas of organic synthesis .
Preparation of Titanium Dioxide Nanoparticles
Titanium Trichloride is used for the preparation of titanium dioxide nanoparticles . These nanoparticles have a wide range of applications in various fields such as photocatalysis, solar cells, and sensors.
Water Purification
Titanium Trichloride has been reported to have considerable potential for use in processes for removing dissolved organics and chromium(VI) compounds from wastewater solutions.
5. Catalyst for Hydrogen Desorption and Nitrogen-Nitrogen Bond Cleavage Titanium Trichloride acts as a catalyst for hydrogen desorption and nitrogen-nitrogen bond cleavage .
Reagent for Photocatalyst Synthesis
It is used as a reagent for photocatalyst synthesis .
Precursor for Preparation of Nanostructures
Titanium Trichloride is used as a precursor for the preparation of nanostructures for nanoskeletons .
Construction of Calomel Electrodes
The compound is also used in the construction of calomel electrodes for potentiometric titration, a chemical technique designed to measure the potential between two electrical conductors in a medium such as an electrolyte solution .
Wirkmechanismus
Target of Action
Titanium trichloride (TiCl3) is an inorganic compound that is primarily used as a catalyst in the manufacture of polyolefins . It is also used in the preparation of titanium dioxide nanoparticles and has potential applications in water purification processes .
Mode of Action
TiCl3 is known to interact with its targets through its reducing power . In the case of polyolefin production, TiCl3 acts as a catalyst, facilitating the reaction of transition metals with metal alkyls . When used in water purification, TiCl3 can aid in the removal of dissolved organics and chromium (VI) compounds .
Biochemical Pathways
It is known that ticl3 can alter seed germination metabolism and signaling pathways, affecting seedling establishment and the entire plant life cycle . It can also modulate biochemical pathways and the balance between reactive oxygen species (ROS) and plant growth hormones .
Pharmacokinetics
It is known that ticl3 is very soluble in water , which suggests that it could be readily absorbed and distributed in biological systems. More research is needed to fully understand the pharmacokinetics of TiCl3.
Result of Action
The molecular and cellular effects of TiCl3’s action depend on its application. In the context of polyolefin production, TiCl3 facilitates the reaction of transition metals with metal alkyls, leading to the formation of polyolefins . In water purification, TiCl3 can aid in the removal of dissolved organics and chromium (VI) compounds .
Action Environment
The action, efficacy, and stability of TiCl3 can be influenced by various environmental factors. For instance, the temperature and time of the reduction of aqueous titanium tetrachloride solutions can influence the yield of TiCl3 . Furthermore, the physiological environment can interact with titanium-based materials, triggering different cell and immune responses .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
trichlorotitanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Ti/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONPGGFAJWQGJC-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ti](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TiCl3, Cl3Ti | |
| Record name | Titanium(III) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Titanium(III)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
11130-18-0 (cpd with unspecified MF) | |
| Record name | Titanium trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007705079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1052870 | |
| Record name | Titanium(III) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid, Dark red-violet deliquescent solid; [Merck Index] Purple powder; [Sigma-Aldrich MSDS] | |
| Record name | Titanium chloride (TiCl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium trichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18058 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Titanium trichloride | |
CAS RN |
7705-07-9 | |
| Record name | Titanium chloride (TiCl3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7705-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007705079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium chloride (TiCl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium(III) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Titanium trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Titanium trichloride has the molecular formula TiCl3 and a molecular weight of 154.26 g/mol. [] ()
ANone: Researchers use a variety of techniques, including:
- Electron Spin Resonance (ESR): To study the nature of active centers in Ziegler-Natta catalyst systems containing titanium trichloride and alkyl aluminums. [] ()
- NMR Spectroscopy: To analyze the structure of titanium trichloride complexes, particularly with regards to ligand coordination and stereochemistry. [, , ] (, , )
- Infrared (IR) Spectroscopy: To identify functional groups and study bonding characteristics. [, ] (, )
- UV-Vis Spectroscopy: To study electronic transitions and investigate the formation of intermediates in reactions involving titanium trichloride. [, , ] (, , )
- UV-Raman Spectroscopy: Complementary to UV-Vis for studying electronic transitions and molecular vibrations. [] ()
- X-ray diffraction: To determine the crystal structure and identify different phases of titanium trichloride, including the influence of preparation methods. [, , ] (, , )
A: Titanium trichloride is a crucial component in Ziegler-Natta catalysts, which are widely used for the polymerization of olefins, such as ethylene and propylene. [, , , , , , , , ] (, , , , , , , , , ) These catalysts are essential for producing commercially important polymers like polyethylene and polypropylene.
A: Titanium trichloride acts as the primary catalytic component, typically used in combination with an organoaluminum compound as a co-catalyst. [, , , ] (, , , )
A: Studies have shown that smaller titanium trichloride particles generally exhibit higher catalytic activity in olefin polymerization. This is because smaller particles offer a larger surface area for interaction with the monomers and co-catalyst. [] ()
A: Donor-type impurities, such as those containing oxygen, sulfur, or nitrogen, can significantly affect the polymerization of propylene with titanium trichloride-triethylaluminum catalysts. These impurities can interact with both the titanium trichloride and the triethylaluminum, influencing the overall rate of polymerization, molecular weight of the resulting polymer, and the percentage of amorphous material produced. [] ()
ANone: Yes, research demonstrates its effectiveness in catalyzing:
- Oxidation reactions: For example, it catalyzes the oxidation of triphenylphosphine with oxygen. [] ()
- Esterification reactions: For example, it catalyzes the synthesis of tributyl citrate from citric acid and butanol. [] ()
A: Titanium trichloride is highly sensitive to air and moisture, readily undergoing oxidation and hydrolysis. [] () Therefore, it must be handled and stored under inert atmosphere conditions.
ANone: The choice of solvent can significantly impact the reactivity and stability of titanium trichloride. For example:
- Aqueous Solutions: Titanium trichloride forms chloroaquo complexes in aqueous solutions, with chloride ions gradually replacing water molecules in the coordination sphere of the titanium(III) ion. [] ()
- Aqueous-Alcoholic Solutions: The quantum yield of the photoinduced electron transfer reaction between methylene blue and titanium trichloride is influenced by the specific alcohol used, indicating the importance of solvent polarity on reaction kinetics. [, ] (, )
- Organic Solvents: Titanium trichloride is often used in conjunction with organometallic reagents in organic solvents like tetrahydrofuran (THF). [, , , ] (, , , ) The choice of solvent in these cases is crucial for controlling reaction selectivity and product distribution.
ANone: While titanium trichloride itself is not a major environmental pollutant, its production and use can have environmental implications. For instance, the production of titanium tetrachloride (TiCl4), a precursor to titanium trichloride, involves the use of chlorine gas, which can be hazardous. Additionally, the disposal of spent titanium trichloride-based catalysts requires careful consideration to prevent soil and water contamination.
A: Yes, researchers are exploring alternative methods for titanium trichloride synthesis to reduce environmental impact. One promising approach is electrochemical synthesis, which offers advantages such as lower energy consumption and reduced generation of hazardous waste. This method aims to produce high-purity titanium trichloride with applications in various industries, including water purification and the production of dye-sensitized solar cells. [] ()
A: Titanium trichloride is soluble in water, forming colored solutions that are characteristic of titanium(III) aqua complexes. [, ] (, ) The solubility of titanium trichloride is also influenced by factors such as pH, temperature, and the presence of other ions.
ANone: Common methods include:
- Titration: Redox titration, particularly with potassium dichromate, is widely used to determine the concentration of titanium trichloride solutions. [, , , ] (, , , ) This method relies on the oxidation of titanium(III) to titanium(IV).
ANone: Titanium trichloride is a valuable reagent for:
- Reducing agent in titrations: It accurately determines total iron content in various materials by reducing iron(III) to iron(II), allowing for subsequent titration with potassium dichromate. [, , , ] (, , , )
A: Titanium trichloride is commonly prepared by the reduction of titanium tetrachloride (TiCl4). [, , , ] (, , , ) Various reducing agents can be employed, including: * Metals: Such as aluminum, magnesium, or hydrogen. [, , ] (, , ) * Electrochemical methods: Electrolysis of titanium tetrachloride solutions. [, ] (, )
A: Conventional production methods can be energy-intensive and may generate significant amounts of waste. [] () These factors have driven research into more sustainable and efficient alternatives, such as electrochemical synthesis.
A: * Discovery of Ziegler-Natta Catalysts: The discovery of titanium trichloride-based Ziegler-Natta catalysts in the 1950s revolutionized the field of polymer chemistry, enabling the production of high-density polyethylene and polypropylene. [, ] (, )* Development of Syndiospecific Polymerization: Research into titanium trichloride catalysts led to the development of syndiospecific polymerization, a method for controlling the stereochemistry of polymers,
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




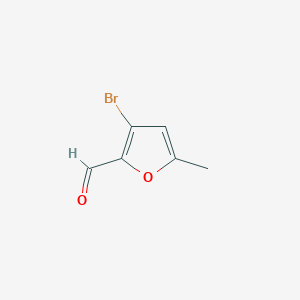
![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B58138.png)


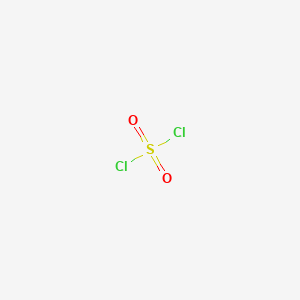

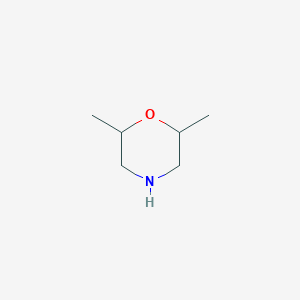
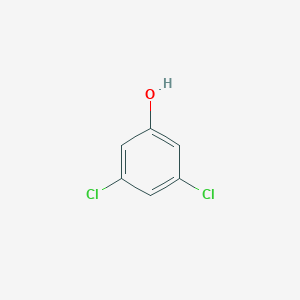

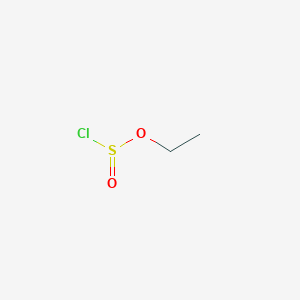
![2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol](/img/structure/B58167.png)
